![molecular formula C8H13IO2 B2748143 2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran CAS No. 2172256-67-4](/img/structure/B2748143.png)

2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

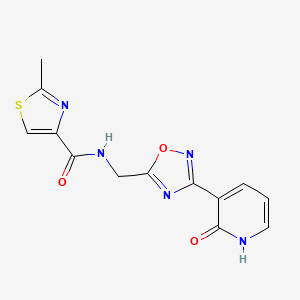

“2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran” is a chemical compound with the molecular formula C8H13IO2 and a molecular weight of 268.09 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Applications De Recherche Scientifique

Germination Stimulants in Agriculture

A significant application of furo[3,2-c]pyran derivatives, specifically butenolides like 3-methyl-2H-furo[2,3-c]pyran-2-one, is in promoting seed germination. Research has identified these compounds as major constituents in smoke responsible for enhancing the germination of a wide range of plant species. Alkyl-substituted variants of these butenolides have been detected in smoke and are considered contributors to the overall germination-promoting activity of crude smoke extracts. The synthesis of these compounds provides valuable insights into their role in seed biology and their potential as agricultural enhancers for various crops, including fire-dependent and fire-independent plant species (Flematti, Ghisalberti, Dixon, & Trengove, 2009; Flematti, Ghisalberti, Dixon, & Trengove, 2005).

Synthesis and Chemical Applications

Furo[3,2-c]pyran derivatives are also pivotal in the synthesis of complex organic molecules. For example, the iodine-catalyzed synthesis of substituted furans and pyrans offers a practical and mild method for producing these core structures found in a wide variety of natural products and biologically active compounds. This approach, performed under solvent-free conditions at ambient temperature, provides an efficient alternative to existing protocols and reveals mechanistic insights into this type of reaction (Pace, Robidas, Tran, Legault, & Nguyen, 2021).

Material Science and Catalysis

In the realm of materials science, furo[3,2-c]pyran derivatives have been employed in the development of new catalysts and materials. For instance, the B(C6F5)3-catalyzed Prins/Ritter reaction utilizes these derivatives for the novel synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives. This method showcases the utility of these compounds in creating structurally complex and functionalized materials under mild conditions, highlighting their versatility in chemical synthesis and potential applications in developing new materials and catalysts (Reddy, Ghanty, Kishore, & Sridhar, 2014).

Propriétés

IUPAC Name |

2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHULEUDFQUKMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1OC(C2)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2748061.png)

![methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748064.png)

![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2748070.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)